molecular formula C5H8N2OS B039140 2-Methyl-4,5-dihydrothiazole-4-carboxamide CAS No. 116077-29-3

2-Methyl-4,5-dihydrothiazole-4-carboxamide

Cat. No.: B039140
CAS No.: 116077-29-3
M. Wt: 144.2 g/mol
InChI Key: YCRRODGKAQZMTB-UHFFFAOYSA-N
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Description

4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.195 g/mol It is known for its unique structure, which includes a thiazole ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4,5-dihydro-2-methyl group can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

116077-29-3

Molecular Formula

C5H8N2OS

Molecular Weight

144.2 g/mol

IUPAC Name

2-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C5H8N2OS/c1-3-7-4(2-9-3)5(6)8/h4H,2H2,1H3,(H2,6,8)

InChI Key

YCRRODGKAQZMTB-UHFFFAOYSA-N

SMILES

CC1=NC(CS1)C(=O)N

Canonical SMILES

CC1=NC(CS1)C(=O)N

Synonyms

4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI)

Origin of Product

United States

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